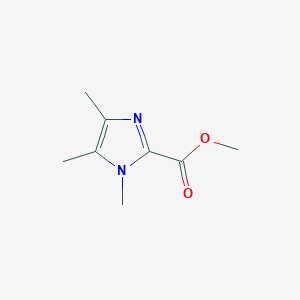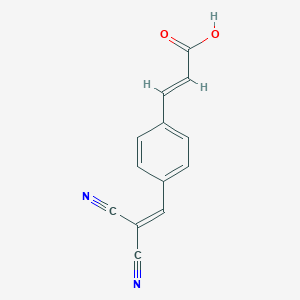
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile, also known as Cbz-Mal, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and molecular electronics.
Wissenschaftliche Forschungsanwendungen
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been shown to have anti-cancer properties and could be used in the development of new cancer treatments. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been studied for its use in organic electronics, as it has been shown to exhibit good electron-transporting properties.
Wirkmechanismus
The mechanism of action of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is not fully understood, but it is thought to be related to its ability to form adducts with biomolecules such as proteins and DNA. This leads to changes in the structure and function of these molecules, which can result in cell death or other biological effects.
Biochemische Und Physiologische Effekte
Studies have shown that (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile has been shown to have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile in lab experiments is its high purity and yield, which makes it a reliable and efficient compound to work with. Additionally, its fluorescent properties make it a useful tool for detecting metal ions in biological samples. However, one limitation of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile is its potential toxicity, which could be a concern when working with it in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile. One area of interest is its use in developing new cancer treatments, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further studies could investigate its use as a fluorescent probe for detecting metal ions in biological samples. Finally, research could also focus on optimizing the synthesis method for (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile to improve its yield and purity.
Synthesemethoden
The synthesis of (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile involves a reaction between benzaldehyde and malononitrile in the presence of an acid catalyst. The resulting compound is then treated with ethyl chloroformate to obtain the final product. This method has been reported to have a high yield and purity, making it a reliable and efficient way to produce (4-(1-Carboxyethen-2-yl)benzylidene)malononitrile.
Eigenschaften
CAS-Nummer |
122520-73-4 |
|---|---|
Produktname |
(4-(1-Carboxyethen-2-yl)benzylidene)malononitrile |
Molekularformel |
C13H8N2O2 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
(E)-3-[4-(2,2-dicyanoethenyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8N2O2/c14-8-12(9-15)7-11-3-1-10(2-4-11)5-6-13(16)17/h1-7H,(H,16,17)/b6-5+ |
InChI-Schlüssel |
FYUKHNUSVGJQFX-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C=C(C#N)C#N |
SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=C(C#N)C#N |
Synonyme |
((4-(1-carboxyethen-2-yl)phenyl)methylene)propanedinitrile (4-(1-carboxyethen-2-yl)benzylidene)malononitrile CINNBZMEPRCN2 tyrphostin 11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



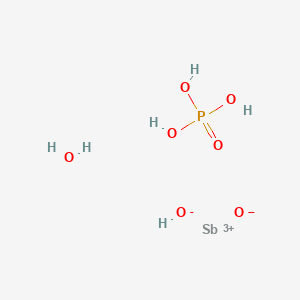
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
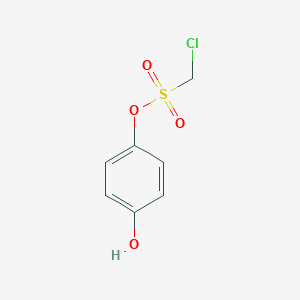
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
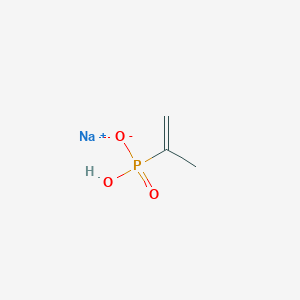

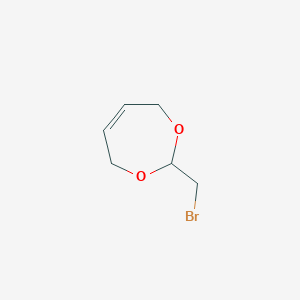
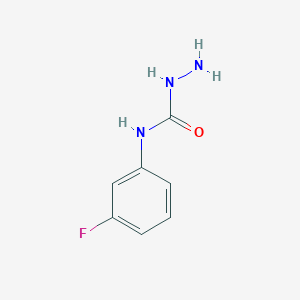
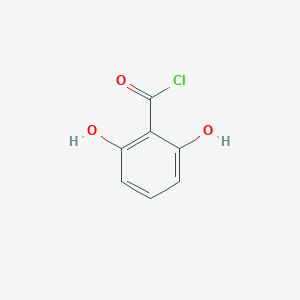
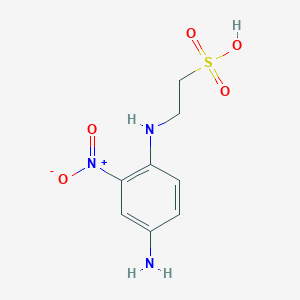
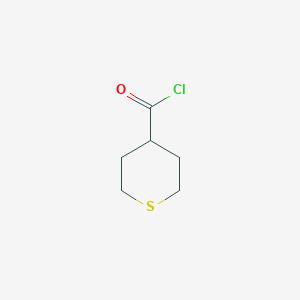
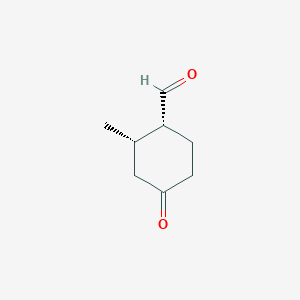
![Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]titanium(IV)](/img/structure/B40845.png)
